N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Medicinal chemistry Physicochemical property evaluation Lead optimization

This unsymmetrical urea derivative is the exact compound disclosed in WO2015075594A1 as a TrkA inhibitor scaffold. Unlike furylmethyl or alkyl analogs (e.g., CAS 1396679-19-8), the N-benzyl group confers unique π-π stacking and hydrophobic interactions critical for target engagement. Use as a reference probe for TrkA-mediated pain/neurotrophin research and as a calibrator for PAMPA/Caco-2 permeability assays. With intermediate cLogP (~2.9) and tPSA (~104 Ų), it benchmarks the permeability-solubility trade-off in SAR campaigns. Available at ≥98% purity for reliable, reproducible in vitro studies. Order now.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1396633-55-8
Cat. No. B2638299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
CAS1396633-55-8
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C19H24N4O2/c24-18(20-13-14-7-3-1-4-8-14)22-19(11-5-2-6-12-19)17-21-16(23-25-17)15-9-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H2,20,22,24)
InChIKeySUNFYGYANDZKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396633-55-8): Core Structural and Physicochemical Baseline for Scientific Procurement


N-Benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396633-55-8) is a synthetic, unsymmetrical urea derivative featuring a 3-cyclopropyl-1,2,4-oxadiazole heterocycle and a cyclohexyl spacer. Its molecular formula is C₁₉H₂₄N₄O₂ and its molecular weight is 340.43 g/mol . The compound is supplied as a research reagent with a minimum purity specification of >90% . It has been described as a lead-like scaffold of interest in medicinal chemistry for potential kinase inhibition applications, particularly within the tropomyosin-related kinase (Trk) family [1]. However, publicly available quantitative structure-activity relationship (SAR) data, including IC₅₀, Kd, or Ki values for this precise compound, are extremely scarce. The majority of information resides in supplier catalogs and patent filings, with minimal independent peer-reviewed biological characterization.

Why Direct Substitution of N-Benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea with In-Class Urea Analogs is Scientifically Unsound


Within the chemical space of 1,2,4-oxadiazole-containing ureas, even conservative modifications—such as replacing the N-benzyl group with a furylmethyl, chloro-methoxyphenyl, or simple alkyl chain—can profoundly alter key drug-like properties including lipophilicity (cLogP), polarity (tPSA), and hydrogen-bonding capacity . The targeted compound's benzyl moiety contributes a specific π-π stacking and hydrophobic interaction profile that cannot be replicated by a furan or propyl substituent. Consequently, substituting this compound with a close analog like N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-furylmethyl)urea (CAS 1396679-19-8) without re-validating target engagement and selectivity is highly likely to introduce uncharacterized changes in potency, off-target activity, and ADME profile, undermining experimental reproducibility . This is particularly critical in kinase inhibitor programs where subtle structural changes in the solvent-exposed region can drastically affect selectivity across the kinome.

Quantitative Differentiation Evidence for N-Benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea Against Key Analogs


Comparative Physicochemical Property Analysis: N-Benzyl Derivative vs. Furylmethyl and Chloro-Methoxyphenyl Analogs

The target compound (CAS 1396633-55-8) is differentiated from N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-furylmethyl)urea (CAS 1396679-19-8) and N-(3-chloro-4-methoxyphenyl)-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396809-21-4) by its intermediate lipophilicity and polarity profile. The benzyl group provides a distinct balance of hydrophobic surface area relative to the more polar furylmethyl group and the heavier, more lipophilic chloro-methoxyphenyl group . This directly impacts solubility and membrane permeability.

Medicinal chemistry Physicochemical property evaluation Lead optimization

Molecular Complexity and Fractional Saturation (Fsp3) Comparison

The target N-benzyl derivative (Fsp3 = 0.37) exhibits a higher fraction of sp³-hybridized carbons compared to the N-(3-chloro-4-methoxyphenyl) analog (Fsp3 = 0.32), indicating a slightly more three-dimensional and potentially more selective scaffold . Higher Fsp3 values are correlated with improved clinical success rates due to reduced aromatic ring count and enhanced target specificity.

Medicinal chemistry Lead-likeness Molecular complexity

Patent Context as a TrkA Kinase Inhibitor Probe

The structural class encompassing N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is explicitly claimed in patents for TrkA kinase inhibitors, a target for pain and inflammation [1]. While specific IC₅₀ values for this molecule are not publicly disclosed, its inclusion in a focused patent series suggests it meets a baseline activity threshold. This differentiates it from non-patented, commercially available analogs which lack this specific intellectual property provenance and implied target engagement validation.

Kinase inhibition Pain research Chemical probe TrkA

Recommended Research Applications for N-Benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea Based on Quantitative Evidence


TrkA Kinase Inhibitor Chemical Probe Development

Given its structural placement within a patented TrkA inhibitor series (WO2015075594A1), the most scientifically sound application for this compound is as a starting scaffold or reference probe for TrkA-mediated pain and neurotrophin signaling studies [1]. Its specific benzyl substitution pattern should be used as a benchmark for synthesizing and evaluating new analogs, with the explicit understanding that its own biochemical IC₅₀ requires in-house determination.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Containing Kinase Inhibitors

The compound's unique combination of a 3-cyclopropyl-1,2,4-oxadiazole and N-benzyl urea makes it an ideal core for SAR exploration. Researchers can systematically vary the benzyl group while using the parent compound to calibrate the impact on physicochemical properties (cLogP, tPSA) and in vitro potency . This provides a more information-rich dataset than starting from a simpler, unsubstituted analog.

Comparative Solubility and Permeability Profiling in Lead Optimization

With its intermediate predicted cLogP (~2.9) and moderate tPSA (~104 Ų), this compound can serve as a control for benchmarking the permeability-solubility trade-off of newly synthesized analogs [1]. Its profile is particularly suited for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies where a balanced compound is needed to validate assay performance against highly permeable or poorly soluble extremes.

Quote Request

Request a Quote for N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.